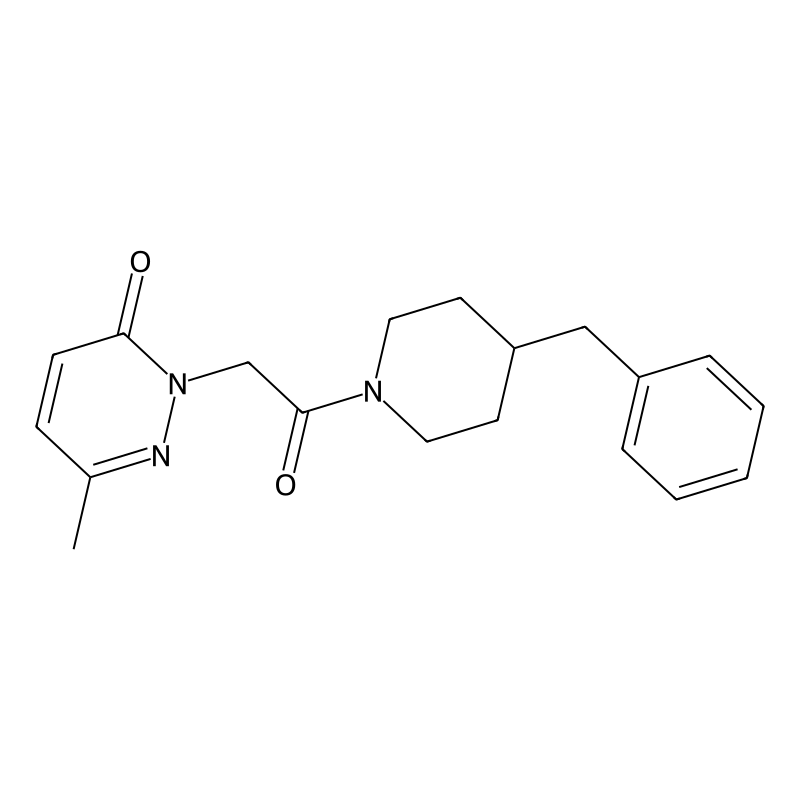

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a unique structure that incorporates a piperidine moiety. This compound features a pyridazinone ring system, which is known for its pharmacological properties, and it is substituted with a benzylpiperidine group and a methyl group at specific positions. The molecular formula for this compound is C₁₈H₃₁N₃O₂, and it is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures.

The chemical reactivity of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can be explored through various reactions typical of pyridazinones. These may include:

- Nucleophilic Substitution: The carbonyl group in the pyridazinone can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.

- Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Condensation Reactions: The compound can participate in condensation reactions, particularly with amines or alcohols, to form more complex structures.

Pyridazinone derivatives have been studied for their potential biological activities, including:

- Antitumor Activity: Some studies suggest that similar compounds exhibit inhibitory effects on cancer cell lines, potentially through mechanisms involving the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms .

- Antidepressant Effects: Compounds with similar structural motifs have been investigated for their antidepressant properties, indicating a possible role in modulating neurotransmitter systems.

- Antimicrobial Activity: Certain pyridazinone derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections.

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one typically involves multi-step organic synthesis strategies:

- Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

- Introduction of the Benzylpiperidine Group: This step usually involves nucleophilic substitution or coupling reactions where the benzylpiperidine moiety is introduced to the pyridazinone core.

- Final Modifications: Additional steps may involve functional group modifications to achieve the desired methyl and keto substituents.

The applications of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one span various fields:

- Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer or neuropsychiatric disorders.

- Chemical Research: As a synthetic intermediate, it may be used in the preparation of other complex organic molecules for research purposes.

Interaction studies involving 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one focus on its binding affinity and efficacy towards specific biological targets:

- Receptor Binding Studies: Evaluating how well this compound interacts with neurotransmitter receptors could provide insights into its potential as an antidepressant or anxiolytic agent.

- Enzyme Inhibition Assays: Investigating its role as an inhibitor of enzymes such as PARP could elucidate its mechanism of action in antitumor activity.

Several compounds share structural similarities with 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, each exhibiting unique properties:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Benzylpiperidin-1-yl)(6-methylimidazo[1,2-a]pyridin-2-yl)methanone | Structure | Antitumor properties |

| 6-Methylpyridazin-3(2H)-one derivatives | General class | Various biological activities |

| N-[4-(benzyl)piperidin-1-yl]-6-methylpyridazine | Similar structure | Antidepressant effects |

The uniqueness of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one lies in its specific combination of substituents that may enhance its biological activity compared to other similar compounds.